molecular formula C11H14O4S B5640122 Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 10154-77-5

Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No.: B5640122
CAS No.: 10154-77-5
M. Wt: 242.29 g/mol
InChI Key: LXFORVRFXINBSA-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . This compound is characterized by the presence of a propanoic acid ester group and a 4-methylphenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves the esterification of propanoic acid derivatives with 4-methylphenylsulfonyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfonyl compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The ester group allows for easy incorporation into larger molecular frameworks, facilitating its use in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to its combination of a sulfonyl group and an ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(13,14)8-7-11(12)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFORVRFXINBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353938
Record name Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-77-5
Record name Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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